molecular formula C9H14N2O B6167239 3-ethynylazepane-1-carboxamide CAS No. 2152610-80-3

3-ethynylazepane-1-carboxamide

Cat. No.: B6167239
CAS No.: 2152610-80-3
M. Wt: 166.2
InChI Key:
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Description

3-Ethynylazepane-1-carboxamide is a chemical compound with the molecular formula C9H14N2O It belongs to the class of cyclic amides and is characterized by the presence of an ethynyl group attached to an azepane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylazepane-1-carboxamide typically involves the reaction of azepane derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

3-Ethynylazepane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethynylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Ethynylpiperidine-1-carboxamide
  • 3-Ethynylhexahydro-1H-azepine-1-carboxamide
  • 3-Ethynylazepane-1-carboxylate

Comparison: 3-Ethynylazepane-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2152610-80-3

Molecular Formula

C9H14N2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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